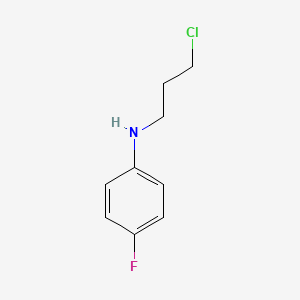

(3-Chloropropyl)-(4-fluorophenyl)amine

Beschreibung

(3-Chloropropyl)-(4-fluorophenyl)amine is a secondary amine characterized by a 4-fluorophenyl group attached to a 3-chloropropyl chain. This compound is primarily documented as a process-related impurity in the synthesis of the antiarrhythmic drug dronedarone hydrochloride. It forms during the reaction of phenol with N-(3-chloropropyl)amine and subsequent hydrogenation and sulfonylation steps .

Eigenschaften

Molekularformel |

C9H11ClFN |

|---|---|

Molekulargewicht |

187.64 g/mol |

IUPAC-Name |

N-(3-chloropropyl)-4-fluoroaniline |

InChI |

InChI=1S/C9H11ClFN/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,12H,1,6-7H2 |

InChI-Schlüssel |

UANWVCQTQISVRQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1NCCCCl)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares (3-Chloropropyl)-(4-fluorophenyl)amine with structurally analogous amines, focusing on molecular properties, substituent effects, and applications.

Structural and Molecular Properties

Key Observations:

- Substituent Effects on Molar Mass: The introduction of bulkier groups (e.g., bromine in ) increases molar mass significantly compared to chlorine or fluorine analogs.

- Electronic Effects: The 4-fluorophenyl group in the target compound is electron-withdrawing, reducing amine basicity compared to non-fluorinated analogs.

- Steric Considerations: Compounds with branched or cyclic substituents (e.g., piperidine in ) exhibit increased steric hindrance, which may affect reactivity or binding interactions.

Case Studies in Drug Development

- Antipsychotic Drug Synthesis: Analogous chloropropylamines, such as 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine, are intermediates in antipsychotics (e.g., phenothiazine derivatives) . Here, the chloropropyl chain facilitates amine coupling, while fluorophenyl groups (as in the target compound) could modulate receptor affinity.

- SAR Insights: The 4-fluorophenyl group’s electron-withdrawing nature may enhance binding to aromatic pockets in target proteins, but excessive steric bulk (e.g., bromine in ) could disrupt interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.